Afatinib Impurity C, chemically known as [2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole-2-yl)-N,N-dimethylethanamine] [], is a recognized impurity generated during the commercial manufacturing of the anti-migraine drug Rizatriptan benzoate [] and the anti-cancer drug Afatinib []. Its presence in these pharmaceuticals necessitates careful monitoring and control to ensure drug safety and efficacy. The synthesis and characterization of Afatinib Impurity C are crucial for developing robust analytical methods for its detection and quantification in pharmaceutical formulations.
A convergent and short synthesis of Afatinib Impurity C has been reported, demonstrating an efficient method for its production []. This approach holds promise for obtaining sufficient quantities of the impurity for analytical method development and validation. Specific details regarding the synthesis route and parameters are not provided in the reviewed literature.
The molecular structure of Afatinib Impurity C has been elucidated, providing essential information for understanding its chemical behavior and potential interactions []. Detailed structural data, including bond lengths, bond angles, and spatial arrangements of atoms, are not elaborated upon in the reviewed literature.
Process-related impurities in tyrosine kinase inhibitors (TKIs) like afatinib originate from diverse sources, including starting materials, intermediates, stereochemical byproducts, and degradation products. Their control is pharmacologically imperative since impurities may alter therapeutic efficacy, introduce unintended biological activity, or compromise patient safety. Regulatory frameworks like ICH Q3A/B mandate strict identification, quantification, and reporting thresholds for impurities exceeding 0.10–0.15% in APIs [3] [7]. For afatinib, a molecule with multiple chiral centers and functional groups, synthesis involves nucleophilic substitutions, amide couplings, and oxidation steps—each presenting risks for impurity generation [9].
Afatinib Impurity C specifically underscores the stereochemical vulnerabilities in TKI manufacturing. Unlike classical small-molecule drugs, TKIs often contain chiral amino linkages, heterocyclic systems, and olefinic bonds sensitive to isomerization. During afatinib synthesis, the stereointegrity at the tetrahydrofuran-3-yloxy moiety is particularly susceptible to racemization, leading to Impurity C’s formation. This compound is chemically characterized as the (R)-enantiomer of afatinib’s core structure, differing only in the configuration at the tetrahydrofuran oxygen attachment point [3] [4] [9]. Its persistence above threshold levels could indicate suboptimal reaction control, such as inadequate temperature management or catalyst selection during the coupling phase [7].
The following table summarizes key afatinib-related impurities and their chemical properties:
Table 1: Comparative Analysis of Major Afatinib Impurities
Impurity Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Afatinib (API) | 850140-72-6 | C₂₄H₂₅ClFN₅O₃ | 485.9 |
Afatinib Impurity A | 402855-07-6 | C₁₈H₁₄ClFN₄O₄ | 404.8 |
Afatinib Impurity B | 314771-76-1 | C₁₈H₁₆ClFN₄O₂ | 374.8 |
Afatinib Impurity C | 945553-91-3 | C₂₄H₂₅ClFN₅O₃ | 485.9 |
Afatinib Impurity D | 1680184-59-1 | C₂₄H₂₅ClFN₅O₃ | 485.9 |
Chemical Identity and Stereochemical Properties
Afatinib Impurity C is defined as (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. Its structure mirrors the API except for the R-configuration at the tetrahydrofuran-3-yloxy chiral center, contrasting with the S-configured pharmacologically active afatinib [3] [4]. This stereochemical divergence arises during the nucleophilic displacement reaction between quinazoline intermediates and tetrahydrofuran derivatives. The reaction’s stereoselectivity hinges on precise catalytic control; when suboptimal conditions prevail (e.g., excess base, prolonged heating), racemization yields the R-isomer as Impurity C [9]. The molecule retains the planar quinazoline core, chloro-fluoroaniline moiety, and dimethylaminocrotonamide side chain—functional groups critical for EGFR binding. However, the inverted stereochemistry at the tetrahydrofuran linkage likely disrupts the optimal spatial orientation required for covalent bond formation with Cys797 of EGFR, potentially rendering it therapeutically inert [5] [6].
Formation Pathways and Synthesis Challenges
Impurity C primarily forms via three routes:
The impurity’s synthesis—often required for reference standards—involves stereoselective routes using (R)-tetrahydrofuran-3-ol precursors. Suppliers like SynZeal and Simson Pharma offer custom synthesis with ≥95% purity, accompanied by comprehensive characterization data (HPLC, NMR, MS) compliant with regulatory standards [3] [4] [7].
Analytical Control Strategies
Robust detection of Impurity C demands chiral separation techniques due to its near-identical physicochemical properties to afatinib. High-performance liquid chromatography (HPLC) with chiral stationary phases or ion-pairing reagents remains the gold standard. For example, the patent CN113917043A details a method using:
Table 2: Analytical Methods for Afatinib Impurity C Detection
Method | Conditions | Purpose | Detection Limit |
---|---|---|---|
HPLC-UV (Chiral) | Column: C18; Mobile phase: KH₂PO₄ (pH 3.0)/ACN; Gradient elution | Quantification in API batches | 0.05% |
LC-MS/MS | ESI+ mode; m/z 486→396 transition; C18 column | Structural characterization and trace analysis | 10 ng/mL |
NMR Spectroscopy | ¹H (500 MHz), ¹³C (125 MHz) in DMSO-d₆ | Stereochemical confirmation | N/A |
In quality control workflows, Impurity C reference standards support method validation, stability studies, and specification setting. Pharmacopeial alignment (USP/EP) is feasible through collaborative studies, ensuring global regulatory compliance [3] [7]. Its levels are typically controlled to <0.15% in final APIs through optimized crystallization and stringent chiral purification [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0